![molecular formula C9H12N4OS B2696819 N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea CAS No. 865659-26-3](/img/structure/B2696819.png)
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea
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Description
“N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea” is a chemical compound with the CAS Number: 865659-26-3. Its molecular weight is 224.29 . The IUPAC name for this compound is N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 224.29 . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthesis and Characterization
One-Pot Synthesis : A one-pot reaction involving N-(2-cyanophenyl)benzimidoyl isothiocyanate with secondary amines has been utilized to synthesize 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas. The products were characterized using FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, and X-ray crystallography, showcasing the compound's potential for further chemical and biological applications (Fathalla et al., 2001).
Catalyst-Free Synthesis : The use of urea/thiourea as an effective ammonia surrogate has been explored for the simple and catalyst-free synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones. This approach highlights a convenient method for constructing the quinazolin-4(3H)-one ring, which is crucial for the development of new therapeutics (Naidu et al., 2014).
Biological Evaluation
Antimicrobial Activity : A series of urea/thiourea derivatives, including N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives, have been synthesized and evaluated for their antimicrobial properties against several pathogens. The study indicates the potential of these compounds in addressing broad-spectrum microbial resistance, with specific compounds showing notable activity against tested microorganisms (Buha et al., 2012).
Analgesic and Anti-inflammatory Activities : Novel quinazolinone derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities, highlighting the therapeutic potential of quinazolinone-based compounds in pain and inflammation management. The study provides insights into the structure-activity relationships essential for designing more effective and safer analgesic and anti-inflammatory agents (Dash et al., 2017).
properties
IUPAC Name |
(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c10-8(15)13-9-11-6-4-2-1-3-5(6)7(14)12-9/h1-4H2,(H4,10,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVPGSILUOTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thiourea | |
CAS RN |
865659-26-3 |
Source
|
Record name | (4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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